molecular formula C16H15F2N3O2S2 B2803281 N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 688353-41-5

N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2803281
CAS No.: 688353-41-5
M. Wt: 383.43
InChI Key: XDZNAPQOYBYPDF-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with methyl groups at positions 3 and 6, a ketone at position 4, and a thioacetamide moiety at position 2. The acetamide is further substituted with a 2,4-difluorophenyl group. Its molecular formula is inferred as C₁₉H₁₆F₂N₃O₂S₂, with a molecular weight of approximately 435.5 g/mol.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2S2/c1-8-5-12-14(25-8)15(23)21(2)16(20-12)24-7-13(22)19-11-4-3-9(17)6-10(11)18/h3-4,6,8H,5,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZNAPQOYBYPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C16H15F2N3O2S2
  • Molecular Weight : 383.43 g/mol
  • CAS Number : 688353-41-5
  • IUPAC Name : N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

The biological activity of this compound is primarily linked to its interaction with bromodomain-containing proteins. These proteins play critical roles in regulating gene expression and are implicated in various diseases, including cancer.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits selective inhibition of bromodomain proteins. Specifically:

  • Selectivity for BRD3-BDII : It shows a 475-fold selectivity for the second bromodomain of BRD3 over the first bromodomain (BRD3-BDI), indicating its potential as a selective therapeutic agent in targeting specific pathways involved in oncogenesis .
  • Combination Therapy Potential : The compound has been evaluated in combination with FDA-approved drugs and has shown the ability to enhance anti-leukemic activity in certain cellular contexts. This suggests its utility in combination therapies for leukemia treatment .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityKey Findings
Inhibition of BET proteinsDemonstrated preferential binding to BRD3-BDII.
Modulation of drug sensitivityEnhanced anti-leukemic effects with combination therapies.
Anti-inflammatory propertiesExhibited significant anti-inflammatory effects in preclinical models.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, preliminary assessments indicate low acute toxicity levels in animal models. Further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

  • N-(2-(Trifluoromethyl)phenyl)-2-((3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () Substituents: 4-Chlorophenyl on the pyrimidine; 2-(trifluoromethyl)phenyl on acetamide. The chloro substituent may stabilize π-π stacking interactions . Molecular Weight: ~479.9 g/mol.
  • N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide () Substituents: Ethyl and 5,6-dimethyl on pyrimidine; 3-chloro-4-fluorophenyl on acetamide. Structural Note: The thieno[2,3-d]pyrimidin system alters ring conformation compared to the target compound’s [3,2-d] system, affecting spatial interactions . Molecular Weight: 425.9 g/mol.

Variations in Acetamide Substituents

  • N-(2,3-Dichlorophenyl)-2-((4-methyl-6-oxopyrimidin-2-yl)thio)acetamide () Substituents: Dichlorophenyl on acetamide; methyl on pyrimidine. Yield: 80% (similar to the target compound’s synthesis efficiency).
  • N-(2-chloro-4-fluorophenyl)-2-((3-methyl-7-p-tolyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide () Substituents: 7-p-Tolyl (methylphenyl) on pyrimidine; 2-chloro-4-fluorophenyl on acetamide. Impact: The bulky p-tolyl group may enhance hydrophobic interactions in binding pockets but reduce solubility . Molecular Weight: 474.0 g/mol.

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the thieno[3,2-d]pyrimidine core via acid-catalyzed cyclization of thiourea derivatives .
  • Substitution : Introduction of the thioacetamide group via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Column chromatography or recrystallization in ethanol to isolate intermediates . Characterization :
  • NMR (1H/13C) confirms regioselectivity of substitutions (e.g., methyl groups at C3/C6) .
  • HPLC monitors reaction progress and ensures >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., conformation of the tetrahydrothienopyrimidine ring) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms melting points and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during thioacetamide coupling?

Contradictions in yield and purity arise from competing side reactions (e.g., oxidation of thiols). Methodological solutions include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity while minimizing disulfide formation .
  • Catalyst Screening : Triethylamine vs. NaH—the latter improves regioselectivity in sterically hindered systems .
  • Temperature Control : Reactions at 0–5°C suppress thermal degradation of intermediates . Table 1 : Yield optimization under varying conditions (example from ):
CatalystSolventTemp (°C)Yield (%)Purity (%)
TriethylamineDMF257292
NaHTHF08598

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

  • Fluorine Substitution : Enhances metabolic stability and membrane permeability compared to chloro analogs, as seen in cytotoxicity assays .
  • Methyl Groups (C3/C6) : Increase steric bulk, reducing off-target interactions but potentially lowering solubility . Case Study : A 2025 study compared analogs with 2,4-difluorophenyl vs. 4-chlorophenyl groups, showing a 3-fold increase in kinase inhibition for the fluorinated derivative .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often stem from assay conditions or impurity profiles. Strategies include:

  • Dose-Response Curves : Validate potency thresholds (e.g., IC50 values) across multiple cell lines .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
  • Structural Analog Comparison : Benchmark against structurally validated compounds (e.g., ’s NMR data) .

Methodological Challenges

Q. What strategies are employed to enhance solubility for in vivo studies?

  • Co-solvents : Use cyclodextrins or PEG-400 to solubilize the hydrophobic thienopyrimidine core .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .

Q. How is target engagement validated in complex biological systems?

  • Pull-Down Assays : Biotinylated probes capture binding proteins from lysates .
  • Cellular Thermal Shift Assay (CETSA) : Confirms thermal stabilization of target proteins post-treatment .

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